3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

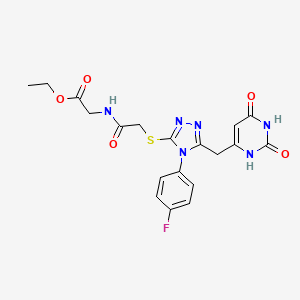

“3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride” is a chemical compound with the CAS Number: 1379887-93-0 . It has a molecular weight of 212.68 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C10H12N2O.ClH/c11-7-8-2-1-3-9 (6-8)10 (12)4-5-13;/h1-3,6,10,13H,4-5,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Scientific Research Applications

Enantioselective Biocatalysis

A study by Chhiba et al. (2012) explored the enantioselective biocatalytic hydrolysis of β-aminonitriles, including derivatives of 3-amino-3-phenylpropanenitrile, to β-amino-amides using Rhodococcus rhodochrous. The research highlighted the potential of these compounds in the synthesis of enantioselective amides, showcasing the enzyme's preference for specific derivatives and achieving up to 85% enantioselectivity under optimized conditions (Chhiba et al., 2012).

Synthetic Methodologies

Research by Meng (2012) presented a convenient method for synthesizing 4-substituted amino-quinazolines, starting from 2-amino-benzonitrile. This study provided a novel approach to synthesizing high-yield title compounds, underscoring the versatility of amino-benzonitriles in organic synthesis (Meng, 2012).

Palladium Complexes

Lee et al. (2016) investigated the synthesis and structures of palladium complexes using a compound structurally related to 3-(1-Amino-3-hydroxypropyl)benzonitrile. Their work demonstrated the compound's utility in forming macrocyclic and compartment complexes, contributing to the understanding of palladium coordination chemistry (Lee et al., 2016).

Antimicrobial Activities

A study by Kumar et al. (2022) focused on the synthesis of derivatives from a key starting material related to 3-amino-benzonitrile for antimicrobial applications. Their findings suggest the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2022).

Magnetic Refrigeration and Relaxation

Research conducted by Sheikh et al. (2014) explored the magnetic refrigeration and slow magnetic relaxation properties of tetranuclear lanthanide cages, utilizing ligands synthesized from benzonitrile derivatives. This study contributes to the field of materials science, particularly in the development of materials with specific magnetic properties (Sheikh et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

3-(1-amino-3-hydroxypropyl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-7-8-2-1-3-9(6-8)10(12)4-5-13;/h1-3,6,10,13H,4-5,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKROQWQUYOGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(CCO)N)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2813515.png)

![benzyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2813521.png)

![N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2813522.png)

![1-Phenyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2813524.png)

![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2813526.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2813527.png)

![3-[3-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2813531.png)